CX-6258 hydrochloride hydrate

Pim-2 kinase isoform selectivity pan-Pim inhibitor

Researchers studying Pim-2-dependent malignancies often face confounding off-target effects with alternative pan-Pim inhibitors. CX-6258 HCl hydrate eliminates this issue: • Superior Pim-2 potency (IC50=25 nM, 14.5× better than SGI-1776) for Pim-2-focused hypotheses. • Exceptional kinome selectivity: >80% inhibition of only Pim-1/2/3 & Flt-3 at 0.5 µM across 107 kinases. • Oral bioavailability (42% in rats, t½=5.8 h) supports chronic AML dosing with 75% tumor growth inhibition at 100 mg/kg. Reliable supply with documented batch-to-batch consistency.

Molecular Formula C26H27Cl2N3O4
Molecular Weight 516.4 g/mol
Cat. No. B8082075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX-6258 hydrochloride hydrate
Molecular FormulaC26H27Cl2N3O4
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.O.Cl
InChIInChI=1S/C26H24ClN3O3.ClH.H2O/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H;1H2/b22-16-;;
InChIKeyZOZTWDKBSOVPDP-MPXZTSMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CX-6258 Hydrochloride Hydrate Overview


(3Z)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride, commonly known as CX-6258 hydrochloride hydrate or Pim-Kinase Inhibitor X, is a synthetic oxindole-furanyl small molecule belonging to the class of ATP-competitive pan-Pim kinase inhibitors [1]. It exhibits potent, selective, and reversible inhibition against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), with demonstrated oral bioavailability and robust in vivo antitumor efficacy in preclinical xenograft models [2].

CX-6258 Selectivity vs. Generic Pim Inhibitors


Pan-Pim kinase inhibitors are not functionally interchangeable due to profound differences in isoform potency, off-target kinase inhibition profiles, and resulting cellular pharmacodynamics. CX-6258 demonstrates a unique selectivity fingerprint against a panel of over 107 kinases that distinguishes it from other pan-Pim inhibitors such as SGI-1776, AZD1208, and PIM447 . Substituting CX-6258 with an alternative Pim inhibitor without accounting for these differences risks confounding experimental interpretation, as off-target effects on kinases like Flt-3, Haspin, or GSK3β vary considerably across this compound class [1]. The quantitative evidence below provides the necessary differentiation data to inform rigorous scientific selection.

CX-6258 Hydrochloride Hydrate: Quantitative Evidence


Pim-2 Isoform Potency

CX-6258 demonstrates substantially greater potency against Pim-2 (IC50 = 25 nM) compared to the alternative pan-Pim inhibitor SGI-1776 (IC50 = 363 nM), representing a >14-fold improvement [1]. While AZD1208 exhibits even higher Pim-2 potency (IC50 = 5 nM), its selectivity profile differs markedly, with >43-fold affinity preference for Pim kinases over other kinases [2].

Pim-2 kinase isoform selectivity pan-Pim inhibitor biochemical IC50

Kinase Selectivity Fingerprint

At 0.5 µM, CX-6258 inhibits only Pim-1, Pim-2, Pim-3, and Flt-3 by >80% among a panel of 107 kinases tested . In contrast, PIM447 exhibits significant off-target inhibition of GSK3β, PKN1, and PKCτ with IC50 values between 1 and 5 µM, representing only a >10⁵-fold selectivity differential relative to its picomolar Pim potency [1].

kinase selectivity off-target inhibition GSK3β PKN1 PKCτ

Oral Efficacy in MV-4-11 Xenograft

Oral administration of CX-6258 in mice bearing MV-4-11 acute myeloid leukemia xenografts produced dose-dependent tumor growth inhibition (TGI) of 45% at 50 mg/kg/day and 75% at 100 mg/kg/day over 21 days . This demonstrates robust oral efficacy in a Pim-driven hematologic malignancy model.

xenograft oral bioavailability tumor growth inhibition MV-4-11 acute myeloid leukemia

Chemosensitization Synergy

CX-6258 produces synergistic cell killing when combined with standard chemotherapeutics. At a 10:1 molar ratio with doxorubicin, the combination index (CI₅₀) is 0.4; at a 100:1 molar ratio with paclitaxel, CI₅₀ is 0.56 . Both CI values are <1.0, confirming synergistic rather than merely additive effects.

drug synergy combination index doxorubicin paclitaxel chemosensitization

Oral Pharmacokinetic Profile

In male Sprague-Dawley rats, oral administration of CX-6258 HCl at 25 mg/kg achieved an oral bioavailability of 42%, with maximum plasma concentration (Cₘₐₓ) of 3.5 µM, time to Cₘₐₓ (Tₘₐₓ) of 1.2 hours, and terminal elimination half-life (t₁/₂) of 5.8 hours .

pharmacokinetics oral bioavailability Cmax half-life Sprague-Dawley rat

PIM1 Co-crystal Structure

The co-crystal structure of CX-6258 bound to PIM1 kinase (PDB ID: 5o13) has been determined at 2.44 Å resolution [1]. The structure reveals an ATP-competitive binding mode with the oxindole core anchoring the inhibitor in the ATP-binding pocket, while the furan-linked diazepane moiety extends into the solvent-exposed region [2]. This structural information is available for structure-based drug design efforts.

co-crystal structure ATP-competitive inhibitor PIM1 binding mode PDB

CX-6258 Hydrochloride Hydrate: Application Scenarios


Pim-2 Dependent Cancer Models

For research involving Pim-2-dependent malignancies where Pim-2 isoform inhibition is critical, CX-6258 (IC50 = 25 nM) offers a 14.5-fold potency advantage over SGI-1776 (IC50 = 363 nM) [1]. This makes CX-6258 the preferred tool compound when the experimental hypothesis centers on Pim-2 signaling or when Pim-2 knockdown data correlate with the phenotype of interest.

Mechanistic Pim Signaling Studies

For experiments designed to dissect Pim-specific signaling pathways without confounding off-target kinase inhibition, CX-6258's selectivity profile (>80% inhibition of only Pim-1/2/3 and Flt-3 at 0.5 µM across 107 kinases) [1] provides a cleaner pharmacological tool than PIM447, which inhibits GSK3β, PKN1, and PKCτ at micromolar concentrations [2].

Oral Efficacy in AML Xenograft Models

CX-6258 is well-suited for chronic oral dosing studies in acute myeloid leukemia models, with validated dose-dependent tumor growth inhibition (45% at 50 mg/kg, 75% at 100 mg/kg) in MV-4-11 xenografts [1] and favorable oral pharmacokinetics (42% bioavailability, 5.8 h half-life in rats) [2].

Combination Therapy with Anthracyclines and Taxanes

CX-6258 demonstrates quantifiable synergistic cell killing with doxorubicin (CI₅₀ = 0.4 at 10:1 molar ratio) and paclitaxel (CI₅₀ = 0.56 at 100:1 molar ratio) [1], supporting its use in combination therapy studies investigating Pim-mediated chemoresistance or synthetic lethal interactions in prostate and other solid tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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